molecular formula C21H19N3O2 B14001050 N-(1,3-benzodioxol-5-ylmethylideneamino)-1,2,3,4-tetrahydroacridin-9-amine CAS No. 91074-35-0

N-(1,3-benzodioxol-5-ylmethylideneamino)-1,2,3,4-tetrahydroacridin-9-amine

Cat. No.: B14001050
CAS No.: 91074-35-0
M. Wt: 345.4 g/mol
InChI Key: HOIYGEMGNXZXOH-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethylideneamino)-1,2,3,4-tetrahydroacridin-9-amine is a complex organic compound that features a unique combination of structural elements. The compound contains a 1,3-benzodioxole moiety, which is known for its presence in various biologically active molecules, and a tetrahydroacridine core, which is often associated with pharmacological activity. This combination makes the compound of significant interest in the fields of medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethylideneamino)-1,2,3,4-tetrahydroacridin-9-amine typically involves multi-step chemical processes. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether to form 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced using lithium tetrahydroaluminate to yield [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethylideneamino)-1,2,3,4-tetrahydroacridin-9-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethylideneamino)-1,2,3,4-tetrahydroacridin-9-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethylideneamino)-1,2,3,4-tetrahydroacridin-9-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties . Additionally, its interaction with cellular pathways involved in cell proliferation and apoptosis could explain its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethylideneamino)-1,2,3,4-tetrahydroacridin-9-amine is unique due to its combination of the 1,3-benzodioxole and tetrahydroacridine moieties. This structural combination is not commonly found in other compounds, making it a valuable molecule for research and development in various scientific fields.

Properties

CAS No.

91074-35-0

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethylideneamino)-1,2,3,4-tetrahydroacridin-9-amine

InChI

InChI=1S/C21H19N3O2/c1-3-7-17-15(5-1)21(16-6-2-4-8-18(16)23-17)24-22-12-14-9-10-19-20(11-14)26-13-25-19/h1,3,5,7,9-12H,2,4,6,8,13H2,(H,23,24)

InChI Key

HOIYGEMGNXZXOH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NN=CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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